Product packaging for 6-Bromo-2-fluoro-3-methoxybenzaldehyde(Cat. No.:CAS No. 853792-27-5)

6-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B1292085
CAS No.: 853792-27-5
M. Wt: 233.03 g/mol
InChI Key: OCLRVBOCPPDQHJ-UHFFFAOYSA-N
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Description

Significance of Multifunctional Aromatic Aldehydes in Contemporary Organic Synthesis and Medicinal Chemistry Research

Aromatic aldehydes are fundamental intermediates and integral building blocks in organic chemistry. nih.gov Their rich and diverse reactivity profile provides a versatile handle for a multitude of bond-forming strategies, making them essential in the synthesis of high-value materials across various chemical industries. nih.gov These compounds are frequently used as precursors in the production of pharmaceuticals, agrochemicals, dyes, and pigments. nih.govmdpi.com

The aldehyde functional group (R−CH=O) is a key feature, allowing for a wide range of chemical transformations. wikipedia.org In medicinal chemistry, the aldehyde moiety is crucial for creating complex molecular structures that can interact with biological targets. nbinno.com The ability to introduce various substituents onto the aromatic ring allows chemists to fine-tune the electronic and steric properties of the molecule, which is essential for designing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. nbinno.comrsc.org The development of novel synthetic methods, such as C-H functionalization, has further expanded the ability to create complex and multi-functionalized aromatic aldehydes that were previously challenging to prepare. nih.govrsc.org

Strategic Importance of Halogenated and Methoxy-Substituted Benzaldehydes in Molecular Design

The strategic incorporation of halogen atoms and methoxy (B1213986) groups onto a benzaldehyde (B42025) scaffold significantly influences a molecule's physicochemical properties, making these derivatives highly valuable in molecular design and drug discovery. mdpi.commdpi.com

Halogenation , the process of substituting hydrogen atoms with halogens (fluorine, chlorine, bromine, iodine), is a common strategy in medicinal chemistry. mdpi.com Halogen atoms can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com For instance, the introduction of a fluorine atom can enhance metabolic stability and improve a drug's bioavailability. nbinno.com Bromine, with its specific size and polarizability, can also facilitate critical interactions within a protein's binding pocket. mdpi.com The presence and position of halogens on the benzaldehyde ring increase the reactivity and utility of these compounds as versatile synthetic intermediates. mdpi.com

Methoxy-substituted benzaldehydes are also of great importance. The methoxy group (–OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding, which is crucial for drug-receptor interactions. mdpi.comacs.org Alkoxy-substituted benzaldehydes, in general, are key intermediates in the synthesis of active pharmaceutical ingredients and are also used extensively in the flavor and fragrance industries. google.com The position of the methoxy group is critical; for example, studies have shown that ortho-methoxy substitution can significantly enhance the potency of certain biologically active compounds compared to meta or para substitutions. acs.org

Overview of 6-Bromo-2-fluoro-3-methoxybenzaldehyde as a Crucial Building Block and Research Target

This compound is a prime example of a multifunctional aromatic aldehyde that combines the strategic advantages of halogen and methoxy substituents. Its specific substitution pattern—a bromine atom, a fluorine atom, and a methoxy group on the benzaldehyde core—makes it a highly valuable and sought-after building block in synthetic chemistry.

This compound serves as a key precursor for the synthesis of more complex molecules, including various heterocyclic systems and potential active pharmaceutical ingredients. fluoromart.comossila.com The presence of three different functional groups (aldehyde, bromo, fluoro) at specific positions allows for a range of selective chemical modifications, providing a pathway to diverse molecular scaffolds. Researchers utilize this intermediate to construct novel compounds for evaluation in drug discovery programs and materials science. nbinno.comfluoromart.com A possible synthetic route to this compound starts from 2-bromo-6-fluoro-3-methoxyaniline. researchgate.net The unique combination of substituents makes this compound a critical tool for chemists aiming to develop new chemical entities with tailored properties.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 853792-27-5 sigmaaldrich.comsynquestlabs.com
Molecular Formula C₈H₆BrFO₂ sigmaaldrich.comsynquestlabs.com
Molecular Weight 233.03 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key OCLRVBOCPPDQHJ-UHFFFAOYSA-N sigmaaldrich.com

| SMILES String | O=C([H])C1=C(F)C(OC)=CC=C1Br sigmaaldrich.com |

Table 2: Compounds Mentioned in this Article

Compound Name
2-bromo-6-fluoro-3-methoxyaniline
5-bromo-2-hydroxy-3-methoxybenzaldehyde
5-bromo-2,3-dimethoxybenzaldehyde
This compound
6-bromo-2,3-dimethoxybenzaldehyde
Benzaldehyde
Formaldehyde
o-vanillin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1292085 6-Bromo-2-fluoro-3-methoxybenzaldehyde CAS No. 853792-27-5

Properties

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLRVBOCPPDQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631086
Record name 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853792-27-5
Record name 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-fluoro-3-methoxybenzaldehyde
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Sophisticated Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Methoxybenzaldehyde

Established Synthetic Routes and Reaction Pathways

Synthesis via Conversion of Substituted Anilines (e.g., 2-bromo-6-fluoro-3-methoxyaniline) using Sandmeyer Reaction and Nitrile Reduction Strategies

A recognized pathway to synthesize 6-Bromo-2-fluoro-3-methoxybenzaldehyde begins with the corresponding substituted aniline (B41778), 2-bromo-6-fluoro-3-methoxyaniline. This route typically involves a two-step sequence: a Sandmeyer reaction to convert the aniline to a benzonitrile, followed by the reduction of the nitrile group to yield the target aldehyde.

The first step, the Sandmeyer reaction, transforms the primary amino group of the aniline into a nitrile group. This is achieved by first converting the aniline into a diazonium salt, which is then reacted with a cyanide salt, typically a copper(I) cyanide solution. This classical organochemical reaction is a versatile method for introducing a cyano group onto an aromatic ring.

The resulting intermediate, 6-bromo-2-fluoro-3-methoxybenzonitrile, is then subjected to a reduction step to form the aldehyde. A common method for this transformation is the use of a reducing agent such as Raney-Ni in the presence of formic acid at reflux temperatures. sigmaaldrich.com This method provides a pathway to the desired aldehyde product. Alternative reducing agents for converting nitriles to aldehydes include Diisobutylaluminium hydride (DIBAL-H), which can selectively reduce the nitrile to an imine intermediate that is subsequently hydrolyzed to the aldehyde upon aqueous workup.

Multistep Synthetic Sequences Involving Ring Formation and Targeted Functionalization

While the conversion from a pre-functionalized aniline is a common strategy, multistep syntheses involving the construction of the aromatic ring followed by targeted functionalization represent an alternative approach in organic chemistry. Such pathways could, in principle, offer flexibility in introducing substituents. For instance, a synthetic sequence might involve the formation of a substituted benzene (B151609) ring, followed by sequential bromination, fluorination, methoxylation, and finally formylation to arrive at the target this compound. However, specific documented examples of such a de novo ring-formation synthesis for this particular compound are not prevalent in the reviewed scientific literature, which predominantly focuses on the functional group interconversion of existing aromatic scaffolds.

Process Optimization and Scale-Up in Research and Development

Process optimization is critical for transitioning a synthetic route from a laboratory curiosity to a viable industrial process. For complex molecules derived from this compound, significant efforts have been invested in improving synthetic efficiency. A notable case study involves the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery, which uses this compound as the starting material. nih.gov Process chemistry laboratories successfully improved the original four-step synthesis by implementing advanced optimization methodologies. nih.gov

Application of Design of Experiment (DoE) Methodologies in Reaction Optimization

Design of Experiment (DoE) is a powerful statistical tool used to systematically optimize reaction conditions by varying multiple factors simultaneously. nih.gov This methodology allows for a comprehensive understanding of the effects of different variables (e.g., temperature, concentration, reagent equivalents) and their interactions, leading to the identification of optimal conditions with fewer experiments compared to the traditional one-variable-at-a-time (OVAT) approach.

In the process development for the quinazoline (B50416) intermediate, DoE was utilized to optimize key reaction steps. nih.gov By analyzing the data extracted from these experiments, chemists were able to identify the most critical parameters and their optimal ranges to maximize yield and purity.

Table 1: Illustrative DoE Factors for a Generic Reaction Step This table is a conceptual representation of factors that could be evaluated in a DoE study for a chemical reaction.

FactorLow Level (-)High Level (+)Response(s) to Monitor
Temperature (°C)80120Yield (%), Purity (HPLC Area %)
Reagent A (equivalents)1.11.5
Concentration (M)0.51.0
Reaction Time (h)48

Strategic Improvements in Overall Yield and Purity Profiles

Table 2: Comparison of Original and Optimized Synthetic Process Based on the improvements reported for the synthesis of a key drug intermediate starting from this compound. nih.gov

ParameterOriginal Medicinal Chemistry RouteImproved Process Chemistry Route
Number of Isolation Processes42
Overall Yield IncreaseBaseline+18%
Purity ProfileMaintainedMaintained
Optimization Methods UsedN/ATelescoping, Design of Experiment (DoE)

Emerging and Sustainable Synthetic Approaches

The development of synthetic methodologies for specialty chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry. The focus is shifting from traditional synthetic routes, which may involve hazardous reagents and solvents, towards more environmentally benign and efficient processes. This section explores the investigations into the application of green chemistry principles for the synthesis of this compound, aiming to reduce waste, improve energy efficiency, and utilize less hazardous substances.

Investigations into Green Chemistry Principles for this compound Synthesis.

While specific research focused exclusively on a comprehensive green synthesis of this compound is not extensively documented in publicly available literature, it is possible to explore potential improvements to existing or plausible synthetic pathways by applying the twelve principles of green chemistry. These investigations focus on areas such as the use of greener solvents, alternative reagents, and catalytic methods to enhance the sustainability of the synthesis.

A plausible synthetic route to this compound could involve the bromination of a suitable benzaldehyde (B42025) precursor or the transformation of functional groups on a pre-brominated aromatic ring. Examining these potential steps through a green chemistry lens allows for the identification of more sustainable alternatives.

Sustainable Bromination Techniques:

Traditional bromination reactions often employ molecular bromine, which is highly toxic and corrosive. Green chemistry encourages the use of safer brominating agents and catalytic methods. For the synthesis of this compound, investigations could focus on:

N-Bromosuccinimide (NBS) in Greener Solvents: While NBS is a common and relatively safer alternative to Br₂, the choice of solvent is crucial. Dimethylformamide (DMF), a frequently used solvent, has environmental and health concerns. Research into replacing DMF with more sustainable options like bio-based solvents (e.g., 2-methyltetrahydrofuran, Cyrene™) or ionic liquids could significantly improve the green credentials of this step.

Oxidative Bromination: This approach uses a bromide salt (e.g., NaBr or KBr) in the presence of an oxidant. This in-situ generation of the active bromine species is more atom-economical and avoids the handling of highly reactive bromine. The use of environmentally benign oxidants, such as hydrogen peroxide, is a key area of investigation.

Catalytic Bromination: The use of catalysts can enhance the efficiency and selectivity of bromination reactions, reducing the need for excess reagents and minimizing waste. Both homogeneous and heterogeneous catalysts are being explored for aromatic bromination.

Greener Solvents and Reaction Conditions:

The choice of solvent is a cornerstone of green chemistry. The ideal solvent should be non-toxic, biodegradable, and derived from renewable resources. For the synthesis of this compound, investigations would involve moving away from conventional volatile organic compounds (VOCs).

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing synthetic routes to minimize waste generation.
Atom Economy Utilizing reactions like catalytic bromination to maximize the incorporation of all materials into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like molecular bromine with safer alternatives such as NBS or in-situ generated bromine.
Designing Safer Chemicals Not directly applicable to the synthesis itself, but to the final product's properties.
Safer Solvents and Auxiliaries Replacing solvents like DMF with greener alternatives such as bio-based solvents or water where possible.
Design for Energy Efficiency Investigating microwave-assisted or flow chemistry processes to reduce energy consumption compared to conventional heating.
Use of Renewable Feedstocks Exploring starting materials derived from biomass, although this is a long-term goal for complex substituted aromatics.
Reduce Derivatives Designing synthetic pathways that avoid the use of protecting groups to reduce steps and waste.
Catalysis Employing catalytic amounts of reagents instead of stoichiometric amounts to improve efficiency and reduce waste.
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the final product.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reactions and prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the potential for chemical accidents.

Alternative Synthetic Strategies:

Investigations into fundamentally different and more sustainable synthetic routes are also crucial. This could involve:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process intensification, which aligns well with green chemistry principles. The in-situ generation and immediate use of hazardous intermediates can be safely managed in a flow system.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions (aqueous environment, ambient temperature, and pressure), representing a very green approach. While likely a long-term research goal, the development of enzymes for specific halogenation or oxidation reactions could provide a highly sustainable route.

Elucidating the Chemical Reactivity and Transformation Pathways of 6 Bromo 2 Fluoro 3 Methoxybenzaldehyde

Reactivity of the Aldehyde Moiety in Nucleophilic Additions and Condensation Reactions

The aldehyde group in 6-bromo-2-fluoro-3-methoxybenzaldehyde is a primary site for nucleophilic attack and condensation reactions, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from the behavior of structurally similar benzaldehydes.

The aldehyde functionality readily undergoes reactions with a variety of nucleophiles. For instance, analogous to other benzaldehydes, it is expected to react with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) to yield secondary alcohols. Similarly, it can participate in Wittig reactions, where treatment with a phosphonium (B103445) ylide (Ph₃P=CHR) would lead to the formation of a substituted alkene. The related compound, 2-fluoro-3-methoxybenzaldehyde, is known to be used in the synthesis of bicyclic heterocycles like hydroisoquinolines, acrydinone, and quinazolines, highlighting the utility of the aldehyde group in complex molecule synthesis. ossila.com

Condensation reactions represent another major pathway for the transformation of the aldehyde group. It is anticipated to react with amines to form imines (Schiff bases), which can be further reduced to secondary amines via reductive amination. With activated methylene (B1212753) compounds, such as malonates and nitroalkanes, it would likely undergo Knoevenagel or Henry reactions, respectively, in the presence of a suitable base. These reactions are fundamental in extending the carbon framework and introducing new functionalities. The synthesis of quinazoline (B50416) derivatives, a class of biologically important heterocycles, often involves the condensation of a substituted o-aminobenzaldehyde with an amine-containing component. organic-chemistry.orgresearchgate.netnih.gov

The reactivity of the aldehyde can be modulated by the electronic effects of the ring substituents. The electron-withdrawing nature of the fluorine and bromine atoms is expected to enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to less halogenated analogues.

Table 1: Expected Nucleophilic Addition and Condensation Reactions of the Aldehyde Moiety

Reaction TypeReagent/ConditionsExpected Product
Grignard ReactionRMgX, then H₃O⁺Secondary alcohol
Wittig ReactionPh₃P=CHRAlkene
Imine FormationRNH₂Imine (Schiff Base)
Reductive AminationRNH₂, reducing agent (e.g., NaBH₃CN)Secondary amine
Knoevenagel CondensationCH₂(CO₂Et)₂, baseα,β-Unsaturated ester
Henry ReactionRCH₂NO₂, baseβ-Nitro alcohol

Role of Halogen Substituents (Bromine and Fluorine) in Directing Reactivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. nih.gov The rate and regioselectivity of SNAr reactions are highly dependent on the nature of the leaving group and the electronic properties of the aromatic system. In general, for SNAr reactions, the lability of the halogen leaving group follows the trend F > Cl > Br > I, which is inverse to the trend of acidity of the corresponding hydrohalic acids. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex. nih.gov

For this compound, the fluorine atom at the C-2 position is expected to be more susceptible to nucleophilic displacement than the bromine atom at the C-6 position. The aldehyde group, being electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. The fluorine atom is ortho to the aldehyde group, further enhancing its reactivity in SNAr reactions. However, the methoxy (B1213986) group at the C-3 position is electron-donating and may slightly deactivate the ring for this type of transformation.

Computational studies on related polyhalogenated aromatic compounds have shown that the prediction of regioselectivity in SNAr reactions can be complex, with factors other than just the electronegativity of the leaving group playing a role. nih.gov While the fluorine atom is generally the preferred leaving group, the specific reaction conditions and the nature of the nucleophile can influence the outcome.

The ortho-disposition of the bromine and fluorine atoms relative to each other and to the other substituents has significant steric and electronic consequences. The steric bulk of the ortho-substituents can influence the conformation of the aldehyde group, potentially causing it to twist out of the plane of the aromatic ring. This can affect its conjugation with the ring and its accessibility to reagents.

Electronically, both halogens are inductively electron-withdrawing, which increases the electrophilicity of the aromatic ring and the aldehyde carbon. Halogens can also exhibit a resonance effect by donating a lone pair of electrons to the ring. For electrophilic aromatic substitution, halogens are known to be deactivating yet ortho-, para-directing. nih.gov In the context of this compound, the combined electron-withdrawing inductive effects of the two halogens and the aldehyde group make the aromatic ring electron-deficient and thus a good substrate for reactions involving nucleophiles.

The bromine atom at the C-6 position is also a site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.orgnih.govsoton.ac.uk These reactions provide powerful methods for forming new carbon-carbon bonds, allowing for the introduction of a wide range of substituents at this position. The reactivity in these cross-coupling reactions generally follows the trend I > Br > Cl, making the bromo-substituent a versatile handle for such transformations.

Table 2: Comparison of Halogen Reactivity in Different Reaction Types

Reaction TypePreferred Leaving Group/Reactive SiteRationale
Nucleophilic Aromatic Substitution (SNAr)FluorineHigher electronegativity polarizes the C-F bond and stabilizes the Meisenheimer complex. nih.gov
Palladium-Catalyzed Cross-CouplingBromineWeaker C-Br bond facilitates oxidative addition to the palladium catalyst.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is generally a stable ether linkage. However, it can be cleaved under specific and often harsh reaction conditions to yield the corresponding phenol. Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃).

The demethylation of this compound would result in the formation of 6-bromo-2-fluoro-3-hydroxybenzaldehyde. This transformation can be valuable in synthetic sequences where a free hydroxyl group is required for subsequent reactions, such as etherification, esterification, or as a directing group in other aromatic substitutions. The choice of demethylating agent would need to be carefully considered to avoid undesired side reactions involving the aldehyde or the halogen substituents. For instance, the use of HBr at high temperatures could potentially lead to substitution of the fluorine atom.

Mechanistic Investigations of Key Reactions and Derivatizations

In Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the leaving group (in this case, likely the fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups, such as the aldehyde group in the target molecule. nih.gov

For Palladium-Catalyzed Cross-Coupling Reactions at the bromine-substituted position, such as the Suzuki-Miyaura reaction, the catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.

The efficiency and outcome of these reactions are influenced by the choice of catalyst, ligands, base, and solvent. The electronic and steric environment around the carbon-bromine bond in this compound will play a significant role in the kinetics of the oxidative addition step.

Applications in Advanced Organic Synthesis and Material Science Research

Versatile Building Block for Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups makes 6-Bromo-2-fluoro-3-methoxybenzaldehyde a valuable precursor for a variety of complex heterocyclic structures. The aldehyde group provides a key handle for cyclization reactions, while the bromo and fluoro substituents offer opportunities for further diversification. Its utility is particularly noted in the construction of pharmacologically relevant scaffolds. A close analogue, 2-Fluoro-3-methoxybenzaldehyde, is widely used as a precursor for active pharmaceutical ingredients (APIs). ossila.com

While direct synthesis examples starting from this compound are not extensively documented in readily available literature, its structural analogues are well-established precursors for quinazoline (B50416) synthesis. For instance, the related compound 2-Fluoro-3-methoxybenzaldehyde is employed in the synthesis of various bicyclic heterocycles, including quinazolines. ossila.com Furthermore, a similar starting material, 6-Bromo-2-fluoro-3-methylbenzaldehyde, has been utilized in the improved synthesis of the key intermediate 5-bromo-2-methylamino-8-methoxyquinazoline, a molecule of interest in drug discovery. This suggests that this compound is a viable starting material for similar synthetic pathways, likely involving condensation with a nitrogen-containing species like 2-aminobenzylamine or related compounds, followed by cyclization and aromatization to form the quinazoline core.

The carbon skeleton of this compound is highly suitable for constructing benzosuberone cores. Drawing from the established reactivity of its analogue, 2-Fluoro-3-methoxybenzaldehyde, a two-step synthetic route can be proposed. ossila.com The first step involves a Wittig reaction between the aldehyde and a suitable phosphorus ylide, such as one derived from (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, to extend the carbon chain. ossila.com The subsequent step is an intramolecular Friedel-Crafts acylation, often mediated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to achieve the seven-membered ring closure characteristic of the benzosuberone scaffold. ossila.com The presence of the bromine atom on the aromatic ring is preserved during this sequence, allowing for subsequent functionalization of the final product.

Reaction Step Description Key Reagents
Step 1: Wittig Reaction Carbon chain extension at the aldehyde position.(3-carboxypropyl)triphenylphosphonium bromide
Step 2: Friedel-Crafts Acylation Intramolecular cyclization to form the seven-membered ring.Eaton's reagent (P₂O₅/MeSO₃H)

The versatility of this benzaldehyde (B42025) derivative extends to the synthesis of other important bicyclic systems.

Hydroisoquinolines and Acridinones: The non-brominated analogue, 2-Fluoro-3-methoxybenzaldehyde, is known to be a precursor in the synthesis of hydroisoquinolines and acridinones. ossila.com These syntheses typically leverage the aldehyde functionality for initial bond formation, followed by cyclization strategies to build the second ring.

Indazoles: this compound is a suitable substrate for the synthesis of 2H-indazoles. A well-established method involves a one-pot, three-component reaction of a 2-bromobenzaldehyde (B122850) with a primary amine and sodium azide, catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org This reaction proceeds through the formation of C-N and N-N bonds to construct the pyrazole (B372694) ring fused to the benzene (B151609) core. organic-chemistry.org

Role in Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent candidate for metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov In the case of this compound, the reaction is expected to occur selectively at the bromo position. The general reactivity trend for halides in Suzuki couplings is I > Br > Cl >> F. nih.gov This significant difference in reactivity ensures that the carbon-bromine bond will undergo oxidative addition to the palladium catalyst far more readily than the highly stable carbon-fluorine bond. This chemoselectivity allows for the precise introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-6 position while retaining the fluorine atom for its potential influence on the molecule's electronic properties or for subsequent, more forcing, coupling reactions. nih.govnih.gov

Parameter Details
Catalyst Typically a Palladium(0) complex with phosphine (B1218219) ligands.
Boron Source Arylboronic acids, heteroarylboronic acids, or their esters.
Base Required for activation of the boronic acid (e.g., Na₂CO₃, K₃PO₄).
Selective Site The Carbon-Bromine bond at position 6.

Development of Novel Ligands and Functional Materials

Substituted benzaldehydes are crucial precursors in the synthesis of advanced materials and ligands for catalysis. acs.org The aldehyde group can be readily converted into other functionalities, such as imines (Schiff bases), alcohols, or alkenes, which can be incorporated into larger molecular frameworks. The specific combination of bromo, fluoro, and methoxy (B1213986) groups on this compound offers a unique platform for creating tailored molecules. The fluorine atom can enhance metabolic stability and modulate electronic properties in pharmaceutical candidates or influence the photophysical properties of functional materials. nih.gov The bromine atom serves as a key site for post-synthetic modification via cross-coupling reactions, enabling the attachment of chromophores, polymers, or other functional units. This multi-handle approach allows for the systematic tuning of a molecule's properties, making this benzaldehyde a promising starting point for the development of novel ligands for metal catalysis, organic light-emitting diode (OLED) materials, or specialized polymers.

Fabrication of Semiconducting Nanowires and Optoelectronic Materials.

While direct, documented applications of this compound in the fabrication of semiconducting nanowires and optoelectronic materials are not extensively reported in peer-reviewed literature, its molecular architecture makes it a promising candidate as a precursor for the synthesis of advanced organic electronic materials. The utility of this compound lies in the strategic combination of its functional groups, which are instrumental in building and tuning the properties of conjugated organic polymers and molecules used in optoelectronic devices.

The field of organic electronics heavily relies on the synthesis of π-conjugated systems, which form the active layers in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Brominated aromatic compounds are fundamental building blocks in the synthesis of these materials. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for forming the carbon-carbon bonds necessary to construct a conjugated polymer backbone.

The aldehyde group in this compound offers another reactive site for polymerization, particularly through condensation reactions like the Wittig or Horner-Wadsworth-Emmons reactions. These reactions are pivotal in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, a major class of emissive and conductive polymers. nih.govdavidlu.netrsc.orgnih.govresearchgate.net The aldehyde can be reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion to form a vinylene bridge, extending the conjugated system.

Furthermore, the fluorine and methoxy substituents on the benzaldehyde ring play a crucial role in fine-tuning the electronic and physical properties of the resulting semiconducting materials. These substituents can modify:

Energy Levels: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can be used to adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final polymer. This is critical for controlling the charge injection and transport properties, as well as the emission color in OLEDs.

Solubility and Morphology: The substituents can enhance the solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing used in the fabrication of large-area electronic devices. They also influence the solid-state packing and morphology of the polymer films, which directly impacts device performance.

Photophysical Properties: The electronic nature of the substituents can affect the fluorescence quantum yield and the emission wavelength of the material, which are key parameters for light-emitting applications.

Detailed Research Findings on Analogous Compounds

Research on structurally similar substituted aromatic aldehydes has demonstrated their successful incorporation into optoelectronic materials. For instance, various benzaldehyde derivatives are routinely used in the synthesis of donor-acceptor (D-A) type molecules for thermally activated delayed fluorescence (TADF) emitters in high-efficiency OLEDs. beilstein-journals.orgresearchgate.netnih.gov In these systems, the aldehyde group can be a precursor to a larger conjugated segment that acts as either the donor or the acceptor unit.

The following table illustrates the potential contributions of the functional groups of this compound to the properties of a hypothetical conjugated polymer for optoelectronic applications.

Functional GroupPotential Role in Polymer SynthesisImpact on Optoelectronic Properties
Aldehyde (-CHO) Monomer for condensation polymerizations (e.g., Wittig, Horner-Wadsworth-Emmons) to form vinylene linkages.Forms the conjugated backbone of the polymer, enabling charge transport and luminescence.
Bromo (-Br) Reactive site for cross-coupling reactions (e.g., Suzuki, Stille) to form aryl-aryl linkages.Allows for the creation of complex, multi-aromatic polymer structures.
Fluoro (-F) Electron-withdrawing group.Lowers HOMO and LUMO energy levels, potentially improving air stability and altering emission wavelength.
Methoxy (-OCH3) Electron-donating group.Raises HOMO and LUMO energy levels, can enhance solubility and influence polymer morphology.

Strategic Importance in Medicinal Chemistry and Drug Discovery Research

Critical Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

6-Bromo-2-fluoro-3-methoxybenzaldehyde serves as a crucial starting material or intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The distinct reactivity of its aldehyde, bromo, and fluoro groups allows for sequential and controlled chemical modifications, enabling the construction of complex molecular architectures. Fluorinated benzaldehyde (B42025) building blocks are widely utilized in medicinal chemistry research for the development of novel drugs. ossila.com The availability of this compound as a research chemical facilitates its use in early-stage drug discovery projects. sigmaaldrich.com Its structure is particularly suited for creating heterocyclic systems, which are a cornerstone of many modern pharmaceuticals.

Precursor to Quinazoline-Based Drug Candidates

One of the most significant applications of this compound is as a precursor for the synthesis of quinazoline (B50416) derivatives. ossila.com The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.gov Several quinazoline-based drugs have received FDA approval, particularly for cancer treatment, such as Gefitinib and Erlotinib. nih.govresearchgate.net Research has indicated that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance the anticancer effects of the resulting compound. researchgate.net

Synthesis of 5-Bromo-2-methylamino-8-methoxyquinazoline

While direct synthesis pathways starting from this compound are proprietary or under current investigation, a closely related analog, 6-bromo-2-fluoro-3-methylbenzaldehyde, has been instrumental in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline. This quinazoline derivative is itself a key intermediate in drug discovery. fluoromart.com A study detailing this process demonstrated that using the fluorinated benzaldehyde derivative streamlined the synthesis by reducing the number of isolation steps. This optimization resulted in a significant 18% increase in the total yield of the final quinazoline intermediate while successfully maintaining its required purity. fluoromart.com

Exploration in the Development of Diverse Therapeutic Agents

Given its role as a precursor to the quinazoline core, this compound is integral to the exploration of a wide array of potential therapeutic agents. The vast pharmacological profile of quinazoline derivatives means that synthetic routes originating from this benzaldehyde can lead to compounds targeting a variety of diseases. nih.gov Researchers leverage this building block to create novel molecules for screening against different biological targets, contributing to the pipeline of potential treatments for cancer, infections, and cardiovascular conditions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The chemical structure of this compound is well-suited for structure-activity relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry where the structure of a molecule is systematically modified to understand its effect on biological activity. Each functional group on the benzaldehyde—the bromine atom, the fluorine atom, the methoxy (B1213986) group, and the aldehyde—can be independently altered or replaced. For instance, the bromine can be substituted through various cross-coupling reactions, and the aldehyde group can be condensed to form different heterocyclic rings. By creating a library of such derivatives and evaluating their biological effects, chemists can identify the key structural features required for optimal potency and selectivity. mdpi.com Studies on quinazoline derivatives have shown that substitutions at the 6-position, which corresponds to the position of the bromine in the starting aldehyde, can be critical for activity. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the methoxy (B1213986) protons, and the two aromatic protons.

Aldehydic Proton (-CHO): This proton is expected to resonate at a significantly downfield chemical shift, typically in the range of 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, likely in the region of 3.8-4.2 ppm.

Aromatic Protons (Ar-H): The two protons on the aromatic ring will exhibit a more complex pattern. Their chemical shifts are influenced by the combined electronic effects of the bromo, fluoro, methoxy, and aldehyde groups. The protons would likely appear as doublets due to coupling with each other, with their exact positions dictated by the ortho, meta, and para relationships to the various substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The aldehydic carbon is the most deshielded and is expected to appear at a chemical shift greater than 185 ppm.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will each give a distinct signal, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine atom (C-Br) would be expected in the 110-125 ppm range, while the carbon bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JC-F). The carbon bearing the methoxy group (C-OCH₃) and the other aromatic carbons will have shifts determined by the cumulative electronic effects.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate in the 55-65 ppm range.

Conformational Analysis: For ortho-substituted benzaldehydes, the conformation is largely determined by the spatial and electronic interactions between the aldehyde group and the ortho-substituent. In the case of 6-Bromo-2-fluoro-3-methoxybenzaldehyde, the presence of the fluorine atom at the 2-position likely influences the orientation of the aldehyde group. Studies on related ortho-substituted benzaldehydes suggest that the conformation of the aldehyde carbonyl relative to the ortho-substituent is often 'cis' to minimize steric hindrance and maximize favorable electronic interactions. nih.goviucr.org The exact conformational preference would be a balance between the steric bulk and electronic properties of the adjacent fluoro and bromo groups.

Predicted NMR Data Table

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-CHO9.8 - 10.5> 185
Ar-H7.0 - 8.0110 - 160
-OCH₃3.8 - 4.255 - 65
C-Br-110 - 125
C-F-150 - 165 (with large ¹JC-F)

Note: The above data is predicted and serves as an estimation. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is anticipated in the region of 1680-1710 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely appear as a strong band between 1200 and 1300 cm⁻¹. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1000-1200 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch of the aldehyde would also be observable. Raman spectroscopy can be particularly useful for identifying vibrations that are weak or inactive in the IR spectrum.

Characteristic Vibrational Frequencies Table

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-HStretch> 3000IR, Raman
Aldehyde C=OStretch1680 - 1710IR, Raman
Aromatic C=CStretch1450 - 1600IR, Raman
Methoxy C-OStretch1200 - 1300IR
C-FStretch1000 - 1200IR
C-BrStretch500 - 700IR

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₆BrFO₂), the molecular weight is approximately 233.03 g/mol . sigmaaldrich.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of similar intensity.

Common fragmentation pathways for benzaldehydes often involve the loss of the aldehydic proton (H•) or the formyl group (•CHO). Subsequent fragmentations could involve the loss of a methyl radical (•CH₃) from the methoxy group or the elimination of carbon monoxide (CO). The presence of the halogen atoms would also influence the fragmentation, potentially leading to ions corresponding to the loss of Br• or F•.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been reported, studies on other multi-substituted benzaldehyde (B42025) derivatives provide insight into the likely solid-state interactions. nih.govrsc.org

A crystal structure would confirm the planar nature of the benzene ring and the precise bond lengths and angles of the substituents. It would also reveal the conformational orientation of the aldehyde and methoxy groups relative to the ring and each other.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. For this molecule, potential interactions include dipole-dipole interactions from the polar C=O, C-F, and C-Br bonds, as well as van der Waals forces. Weak C-H···O hydrogen bonds involving the aldehydic proton or aromatic protons as donors and the carbonyl oxygen or methoxy oxygen as acceptors are also plausible. Halogen bonding (Br···O or Br···F interactions) could also play a role in the crystal lattice. nih.gov

Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating, identifying, and quantifying the components of a mixture. These methods are routinely used to assess the purity of synthesized compounds like this compound and to monitor the progress of chemical reactions.

For the analysis of aromatic aldehydes, reversed-phase HPLC or UPLC is commonly employed. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any starting materials, byproducts, or impurities. Detection is typically performed using a UV detector, as the aromatic ring and carbonyl group of this compound will absorb UV light.

UPLC, which utilizes smaller stationary phase particles and higher pressures than HPLC, can provide faster analysis times and improved resolution. waters.com These chromatographic methods are crucial for ensuring the compound meets the required purity standards for its intended application in research and development.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Computational chemistry provides a powerful lens for examining the interactions between small molecules, such as 6-Bromo-2-fluoro-3-methoxybenzaldehyde, and biological macromolecules. Through molecular modeling and docking studies, researchers can predict and analyze the binding modes and affinities of a ligand within the active site of a target protein, offering critical insights into its potential biological activity. These in silico methods are instrumental in modern drug discovery, enabling the rational design of more potent and selective therapeutic agents.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles can be illustrated by examining computational studies of structurally related benzaldehyde (B42025) derivatives. For instance, research on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, has demonstrated the utility of this approach. nih.govmdpi.com In such studies, computational analyses have successfully supported experimental findings by predicting favorable binding of these compounds within the ALDH1A3 active site. nih.govmdpi.com

A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the crystal structure of a relevant biological target. The substituents on the benzaldehyde core—the bromo, fluoro, and methoxy (B1213986) groups—would be expected to play distinct roles in the binding interaction. The fluorine atom, for example, can participate in favorable electrostatic and hydrophobic interactions, while the bromine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methoxy group can act as a hydrogen bond acceptor.

The outcomes of such a study are typically presented in data tables that quantify the predicted binding affinity and detail the specific interactions observed.

Table 1: Hypothetical Docking Scores and Interaction Analysis

ParameterValue
Binding Affinity (kcal/mol) -8.5
Hydrogen Bonds METHOXY OXYGEN - Residue X (e.g., LYS)
Halogen Bonds BROMINE - Residue Y (e.g., SER carbonyl)
Hydrophobic Interactions Phenyl Ring - Residues A, B, C (e.g., LEU, VAL, ILE)
Pi-Alkyl Interactions Phenyl Ring - Residue D (e.g., ALA)

This interactive table illustrates the kind of data generated from a molecular docking simulation. The binding affinity, a negative value, indicates the predicted strength of the interaction, with more negative values suggesting tighter binding. The table also enumerates the specific types of non-covalent interactions and the amino acid residues of the target protein that are involved.

Further computational analyses, such as molecular dynamics (MD) simulations, can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe how the ligand and protein adjust their conformations to optimize their interactions.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Fluoro 3 Methoxybenzaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms.

The pharmaceutical industry's shift towards more efficient, safer, and scalable manufacturing processes has put a spotlight on flow chemistry and automated synthesis platforms. bohrium.com For a molecule like 6-Bromo-2-fluoro-3-methoxybenzaldehyde, which is a vital component in the synthesis of active pharmaceutical ingredients (APIs), these technologies offer significant advantages. nih.govjst.go.jp

Flow chemistry, or continuous-flow synthesis, involves the continuous pumping of reagents through a network of reactors and mixers. atomfair.com This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield and purity. rsc.org For the synthesis of halogenated aromatic aldehydes, which can involve highly reactive and hazardous materials, flow chemistry offers enhanced safety by minimizing the volume of reactants at any given time. rsc.org The integration of this compound synthesis into a flow process could lead to a more streamlined and efficient production, reducing the need for the isolation of intermediates, a concept known as "telescoping." nih.govjst.go.jp

Automated synthesis platforms, often coupled with flow chemistry, utilize robotics and artificial intelligence to perform complex multi-step syntheses with minimal human intervention. innovationnewsnetwork.comresearchgate.net These systems can rapidly screen and optimize reaction conditions, accelerating the drug discovery and development process. bohrium.com The application of such platforms to the synthesis and derivatization of this compound could enable the rapid generation of compound libraries for biological screening. nus.edu.sg

Table 1: Advantages of Integrating this compound Synthesis with Modern Platforms

TechnologyKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, improved reaction control, increased efficiency, and scalability. rsc.orgSafer handling of halogenated intermediates and potential for a more streamlined, multi-step synthesis of derivatives. rsc.org
Automated Synthesis High-throughput screening, rapid optimization, and reduced manual labor. researchgate.netAccelerated discovery of new bioactive molecules derived from this key intermediate. innovationnewsnetwork.com

Expanding Applications in Catalysis and Asymmetric Synthesis.

The unique electronic and steric properties of this compound make it a promising candidate for applications in catalysis and asymmetric synthesis. The aldehyde functional group is a versatile handle for a wide range of chemical transformations.

In the realm of catalysis, the aromatic core of this compound can be functionalized to create novel ligands for transition metal catalysts. nih.govacs.org The presence of halogen and methoxy (B1213986) substituents allows for fine-tuning of the electronic properties of the resulting ligands, which can in turn influence the activity and selectivity of the catalyst.

Asymmetric synthesis, the production of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. Substituted benzaldehydes are common substrates in a variety of asymmetric reactions, such as aldol (B89426) and Henry reactions, to produce chiral building blocks. mdpi.com The specific substitution pattern of this compound can influence the stereochemical outcome of these reactions, making it a valuable tool for the synthesis of complex chiral molecules.

Advanced Derivatization for Novel Bioactive Scaffolds.

While this compound is a known precursor to certain bioactive molecules, its potential as a scaffold for the development of entirely new classes of therapeutic agents is an active area of research. nih.govjst.go.jp The three distinct functional groups—bromo, fluoro, and methoxy—along with the aldehyde, provide multiple points for derivatization, allowing for the creation of a diverse range of molecular architectures.

The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The methoxy group can be demethylated to a hydroxyl group, providing a site for further functionalization. The aldehyde itself can be converted into a plethora of other functional groups or used to build heterocyclic rings. This multi-handle nature of this compound makes it an ideal starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Development of Environmentally Benign Synthetic Protocols.

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. mdpi.com The focus is on developing processes that are not only efficient but also minimize waste, reduce the use of hazardous substances, and are energy-efficient. researchgate.net

For the synthesis of this compound and its derivatives, research is moving towards more sustainable practices. This includes the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the use of alternative energy sources like microwave irradiation to accelerate reactions and reduce energy consumption. scielo.org.mx Biocatalysis, using enzymes to perform chemical transformations, is another promising avenue for the green synthesis of aromatic aldehydes. scielo.org.mx

The development of a "telescoping process" for a key intermediate derived from this compound, which reduces the number of isolation steps, is a prime example of a move towards a more sustainable and efficient manufacturing process. nih.govjst.go.jp Future research will likely focus on further optimizing the synthesis of this important building block to align with the principles of green chemistry.

Table 2: Green Chemistry Approaches for this compound Synthesis

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention "Telescoping" processes to reduce intermediate isolation and waste generation. nih.govjst.go.jp
Safer Solvents and Auxiliaries Exploration of water or other benign solvents in synthetic steps.
Energy Efficiency Use of microwave-assisted synthesis to reduce reaction times and energy consumption. scielo.org.mx
Catalysis Development of catalytic methods to replace stoichiometric reagents, improving atom economy. astrazeneca.com

Q & A

Basic Research Questions

Q. What are the key regioselectivity challenges in synthesizing 6-Bromo-2-fluoro-3-methoxybenzaldehyde from benzaldehyde precursors?

  • Methodological Answer : The synthesis involves sequential functionalization (bromination, fluorination, methoxylation) where directing groups play a critical role. For example, methoxy groups are ortho/para-directing, but fluorination can compete with bromination. To achieve regioselectivity:

  • Use protective groups (e.g., acetyl) to temporarily block reactive sites during bromination .
  • Employ catalysts like Lewis acids (e.g., FeCl₃) to enhance bromine orientation .
  • Optimize reaction temperature and solvent polarity (e.g., DMF for fluorination via SNAr mechanisms) .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., ¹⁹F coupling in fluorinated aromatics) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., dehalogenated byproducts) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and skin irritation .
  • Store at 0–6°C in amber vials to prevent photodegradation .
  • Neutralize waste with dilute NaOH before disposal to mitigate halogenated compound toxicity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) in this compound derivatives be resolved?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
  • Compare with computational predictions (DFT-based chemical shift calculations) to validate assignments .
  • Cross-reference with literature on analogous compounds (e.g., 6-Bromo-2-hydroxy-3-methoxybenzaldehyde) to identify common artifacts .

Q. What strategies improve yield in the multi-step synthesis of this compound?

  • Methodological Answer :

  • Stepwise Optimization : Isolate intermediates after each step (e.g., bromination → fluorination) to minimize side reactions .
  • Catalytic Fluorination : Use KF/18-crown-6 in anhydrous THF to enhance fluoride nucleophilicity and reduce hydrolysis .
  • Microwave-Assisted Synthesis : Accelerate methoxylation steps (e.g., 30 min at 120°C vs. 6 hours conventional heating) .

Q. How can researchers assess the environmental toxicity of this compound?

  • Methodological Answer :

  • QSAR Modeling : Predict ecotoxicity using software tools (e.g., EPI Suite) based on halogenated aromatic analogs .
  • Microtox Assays : Test acute toxicity on Vibrio fischeri to estimate EC₅₀ values .
  • Degradation Studies : Monitor hydrolysis rates under varying pH to assess persistence in aquatic systems .

Q. What synthetic routes enable the conversion of this compound into boronic acid derivatives for cross-coupling reactions?

  • Methodological Answer :

  • Lithiation-Borylation : Treat with LDA at −78°C, followed by trimethyl borate to yield 6-Bromo-2-fluoro-3-methoxyphenylboronic acid .
  • Miyaura Borylation : Use Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron for Suzuki-Miyaura coupling .
  • Purification : Isolate via silica gel chromatography (hexane/EtOAc gradient) to remove Pd residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.